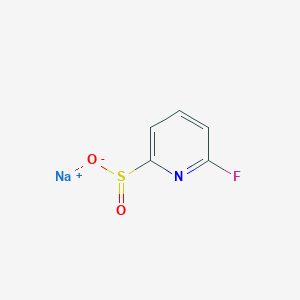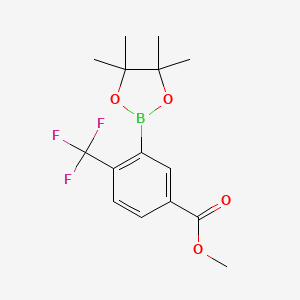
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester” is a complex organic compound consisting of a phenyl ring, a hydroxymethyl group, a boronic acid group, and a pinacol ester group . Its unique structure and reactivity make it a valuable compound in organic chemistry, particularly for reactions involving boronic acids .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “this compound” comprises a phenyl ring, a hydroxymethyl group, a boronic acid group, and a pinacol ester group .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of boron reagents have been tailored for application under specific SM coupling conditions . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Aplicaciones Científicas De Investigación
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester Boronic Ester has a wide range of applications in scientific research. It is used in organic synthesis for the preparation of a variety of compounds, including aldol condensation, esterification, and transesterification. It is also used in drug discovery for the synthesis of novel compounds. In addition, this compound Boronic Ester is used in biochemistry for the identification and analysis of proteins, enzymes, and other biological molecules.
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester, also known as (3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the boron atom in the compound transfers its associated organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond, linking two organic groups together .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a part of a broader biochemical pathway involving the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph . This suggests that the compound’s bioavailability could be influenced by factors such as pH and the presence of water.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . This can have wide-ranging effects at the molecular and cellular levels, depending on the specific compounds produced.
Action Environment
The action, efficacy, and stability of the compound are influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the compound’s hydrolysis . Additionally, the presence of other reactants, such as palladium catalysts and organic halides, is crucial for the compound’s role in Suzuki–Miyaura coupling .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester Boronic Ester has several advantages for laboratory experiments. It is a stable and non-toxic compound, making it safe to handle and store. In addition, this compound Boronic Ester is a versatile reagent that can be used in a variety of synthetic transformations. However, this compound Boronic Ester has some limitations. It is a relatively expensive reagent, and it can be difficult to obtain in large quantities.
Direcciones Futuras
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester Boronic Ester has a wide range of potential applications in scientific research. In the future, it could be used to develop new drugs and therapeutics, as well as to study the structure and function of proteins and enzymes. In addition, this compound Boronic Ester could be used to design and synthesize new materials for use in a variety of industries, such as electronics, energy, and biotechnology. Finally, this compound Boronic Ester could be used to develop new catalysts and reagents for use in organic synthesis.
Métodos De Síntesis
2-Methyl-4-(hydroxymethyl)phenylboronic acid pinacol ester Boronic Ester can be synthesized through two main methods. The first method involves the reaction of 2-methyl-4-hydroxymethylphenylboronic acid with a pinacol ester. This reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide. The second method involves the reaction of 4-hydroxymethylphenylboronic acid with 2-methylpinacol ester. This reaction is typically carried out in a solvent such as dimethylformamide or toluene.
Propiedades
IUPAC Name |
[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSAIMPWCLHVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)


![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)


![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)






